Benzyl methyl sulfoxide

Vue d'ensemble

Description

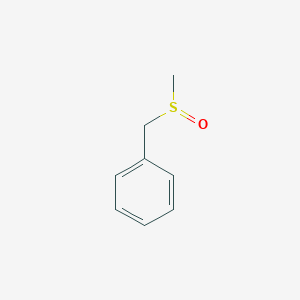

Benzyl methyl sulfoxide is an organic compound with the molecular formula C8H10OS. It is characterized by the presence of a sulfoxide group bonded to a benzyl group and a methyl group. This compound is known for its versatility in organic synthesis and its applications in various fields such as medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzyl methyl sulfoxide can be synthesized through a thiol-free one-pot method. This method involves the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®. The reaction proceeds under green conditions without the need for a metal catalyst, making it an environmentally friendly approach .

Industrial Production Methods: In industrial settings, this compound is typically produced using low-cost and readily available raw materials. The process involves the reaction of methyl aromatic hydrocarbons with suitable oxidizing agents to yield functionalized benzyl sulfoxides. This method is advantageous due to its high functional group tolerance and good product yields .

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl methyl sulfoxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as dimethyl sulfoxide (DMSO) in the presence of sulfuric acid.

Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of benzyl methyl sulfide.

Substitution: Nucleophilic substitution reactions involving this compound and benzyl halides can produce various benzyl methyl sulfides.

Major Products: The major products formed from these reactions include aromatic aldehydes, benzyl methyl sulfides, and other functionalized sulfoxides.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Benzyl methyl sulfoxide is often synthesized through nucleophilic substitution reactions involving benzyl halides and dimethyl sulfoxide (DMSO). This method allows for the efficient production of various benzyl methyl sulfoxides without the need for transition metals. The reaction typically employs phenyltrimethylammonium tribromide as a mediator, facilitating the transformation of benzyl halides into sulfoxides .

Table 1: Synthesis Methods of this compound

Biotechnological Applications

Biotechnological methods for the oxidation of sulfides to sulfoxides have been explored extensively. This compound can be produced using microbial cultures that exhibit high enantioselectivity. For instance, certain strains of Aspergillus and Bradyrhizobium have been shown to oxidize thioanisole effectively, resulting in high yields of sulfoxides with significant enantiomeric excess .

In addition to microbial synthesis, enzymatic processes such as those involving Baeyer-Villiger monooxygenases have been utilized to convert various substrates into their corresponding sulfoxides, highlighting the versatility of this compound in biotransformation applications .

Therapeutic Potential

This compound and its derivatives are being investigated for their therapeutic properties. Compounds with a sulfoxide functional group have been identified as potential anti-inflammatory agents. For example, analogs of tiopinac, which contain benzyl sulfide structures, have demonstrated significant anti-inflammatory and analgesic effects .

Moreover, research indicates that this compound can serve as a precursor for the synthesis of bioactive molecules, enhancing its relevance in pharmaceutical chemistry .

Case Studies and Research Findings

Several studies have documented the efficacy and application of this compound in various contexts:

- Case Study 1 : A study on the use of microbial cultures for the oxidation of thioanisoles reported a conversion rate exceeding 70% with high enantiomeric purity (ee > 99%) when using specific bacterial strains .

- Case Study 2 : Research on chemical synthesis highlighted a novel pathway for producing this compound via a palladium-catalyzed reaction under mild conditions, yielding high amounts of product with minimal by-products .

- Case Study 3 : Investigations into the therapeutic applications revealed that compounds derived from this compound exhibited significant anti-inflammatory activity in preclinical models, suggesting potential use in treating inflammatory diseases .

Mécanisme D'action

The mechanism of action of benzyl methyl sulfoxide involves its ability to act as a polar aprotic solvent and reaction medium. It readily penetrates cellular membranes, enhancing the diffusion of other substances through the skin. Additionally, this compound exhibits antioxidant activity, which contributes to its protective effects in biological systems .

Comparaison Avec Des Composés Similaires

- Dimethyl sulfoxide (DMSO)

- Benzyl sulfoxide

- Methyl sulfoxide

- Dibenzyl sulfoxide

Comparison: Benzyl methyl sulfoxide is unique due to its specific combination of a benzyl group and a methyl group attached to the sulfoxide moiety. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, dimethyl sulfoxide is widely used as a solvent and reagent in organic synthesis, but it lacks the benzyl group that provides additional reactivity and functionalization options in this compound .

Activité Biologique

Benzyl methyl sulfoxide (BMSO), an organosulfur compound, has garnered attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of BMSO, focusing on its mechanisms, applications, and relevant case studies.

BMSO is characterized by a sulfoxide functional group, which includes a sulfur atom bonded to an oxygen atom and two carbon atoms. The molecular formula for BMSO is CHOS. Its unique structure allows it to participate in various biochemical reactions, particularly in the preparation of chiral sulfoxides and as a reagent in organic synthesis.

The mechanism of action of BMSO involves its interaction with sulfoxide reductases, enzymes that catalyze the reduction of sulfoxides to sulfides. This interaction is critical for understanding its biological effects, as it can influence cellular processes and metabolic pathways. However, detailed studies on the specific pathways and interactions remain limited.

Biological Activities

BMSO has been studied for several potential biological activities:

- Anticancer Activity : Research indicates that BMSO derivatives exhibit significant anticancer properties. For instance, novel benzyl sulfoxide derivatives have been synthesized and evaluated as potent tyrosine kinase inhibitors. Compounds such as (Z)-3-((benzylsulfinyl)methylene)-5-bromoindolin-2-one demonstrated IC values of 1.34 μM and 2.69 μM against various cancer cell lines (HeLa, HepG2, MCF-7, SCC-15, A549) indicating strong antiproliferative effects .

- Biological Membrane Penetration : BMSO is noted for its ability to penetrate biological membranes effectively, enhancing the diffusion of other substances across these barriers. This property makes it a valuable tool in drug delivery systems.

- Insecticidal and Fungicidal Effects : The sulfoxide group is associated with broad-spectrum biological activities, including insecticidal and fungicidal effects, which could be leveraged in agricultural applications .

Study on Antitumor Effects

A study focused on synthesizing novel benzyl sulfoxide derivatives aimed at evaluating their anticancer potential. The synthesized compounds were tested for their inhibitory activity against tyrosine kinases, crucial targets in cancer therapy. Among the derivatives tested, two compounds (6j and 6o) exhibited remarkable activity with IC values below 40 μM across multiple cancer cell lines .

Mechanistic Insights

Research has also explored the kinetic behavior of BMSO in reactions involving benzyl halides. These studies have provided insights into its reactivity patterns and potential applications in organic synthesis .

Data Summary

The following table summarizes key findings related to the biological activities of BMSO:

| Activity | Description | IC |

|---|---|---|

| Anticancer | Effective against multiple cancer cell lines | < 40 μM (various) |

| Tyrosine Kinase Inhibition | Significant inhibitory activity on tyrosine kinases | 1.34 - 2.69 μM |

| Membrane Penetration | Enhances diffusion of substances through biological membranes | Not quantified |

| Insecticidal/Fungicidal | Broad-spectrum activity noted | Not quantified |

Q & A

Q. Basic Synthesis Methods

Q. Q1. What are the standard laboratory methods for synthesizing benzyl methyl sulfoxide?

this compound is typically synthesized via sulfide oxidation. A common protocol involves reacting benzyl chloride with sodium hydroxide and 1-isooctyl mercaptan in ethanol at 70°C to form benzyl isooctyl sulfide. Subsequent oxidation with 30% hydrogen peroxide in acetic acid at 0–5°C yields the sulfoxide . For smaller-scale syntheses, photocatalytic methods using visible light and catalysts like CMP-3-BT can achieve >99% selectivity under optimized conditions (e.g., methanol solvent, 10-hour irradiation) .

Q. Advanced Synthesis Optimization

Q. Q2. How can reaction conditions be optimized to improve yield and enantioselectivity?

Key variables include:

- Catalyst selection : Flavoprotein monooxygenases (e.g., FMO mutants) enable enantioselective oxidation, producing (S)-sulfoxides with up to 87% conversion .

- Oxidant control : Use stoichiometric H₂O₂ or NaOCl with TEMPO catalysts to avoid overoxidation to sulfones .

- Temperature and solvent : Low temperatures (e.g., 0–5°C) and polar solvents (acetic acid, methanol) enhance selectivity .

Controlled experiments (e.g., varying molar ratios and reaction times) are critical for reproducibility .

Q. Basic Characterization Techniques

Q. Q3. What spectroscopic and crystallographic methods confirm this compound’s structure?

- NMR : ¹H and ¹³C NMR identify sulfoxide protons (δ 2.89 ppm for methyl groups) and carbon environments .

- IR : S=O stretching vibrations appear at ~1030–1050 cm⁻¹ .

- X-ray crystallography : Resolves intermolecular interactions (e.g., C–H···O hydrogen bonds) and confirms S-chirality .

Q. Advanced Structural Analysis

Q. Q4. How do intermolecular interactions in crystal structures influence physicochemical properties?

Crystal packing analysis reveals bifurcated C–H···O hydrogen bonds (bond lengths: 2.42–2.58 Å), which stabilize the lattice and affect solubility. The S-conformation of the sulfoxide group and asymmetric carbon geometry also contribute to melting points (26–29°C) and thermal stability .

Q. Safety and Handling (Basic)

Q. Q5. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (causes irritation) .

- Ventilation : Use fume hoods to prevent inhalation of vapors (flash point: 86°C) .

- Storage : Keep in airtight glass containers at 2–10°C, away from oxidizers .

Q. Advanced Safety: Decomposition and Reactivity

Q. Q6. How can researchers mitigate risks from thermal decomposition?

this compound decomposes above 100°C, releasing CO, CO₂, and sulfur oxides. Mitigation strategies include:

- Thermal monitoring : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Inert atmospheres : Conduct high-temperature reactions under nitrogen/argon .

Q. Applications in Catalysis (Advanced)

Q. Q7. How is this compound applied in solvent extraction of platinum-group metals (PGMs)?

Its sulfoxide group chelates PGMs (e.g., Pd²⁺) in acidic media. Optimal extraction occurs at pH 1–2 with dichloromethane as the organic phase, achieving >90% recovery . Competing ligands (e.g., thiourea) require rigorous pH control to avoid interference .

Q. Pharmacological Potential

Q. Q8. What methodological approaches assess this compound’s bioactivity?

- In vitro assays : Test antifungal/antibacterial activity via microdilution (MIC/MBC).

- Structure-activity studies : Modify substituents (e.g., benzyl vs. p-tolyl groups) to enhance target binding .

Q. Data Contradictions and Resolution

Q. Q9. How to resolve discrepancies in reported reaction yields (e.g., 47% vs. 31% in photocatalytic oxidation)?

Controlled replication is essential:

- Variable isolation : Ensure identical conditions (solvent purity, light intensity, catalyst loading) .

- Analytical validation : Use HPLC to quantify sulfoxide/sulfone ratios .

Q. Enantioselective Synthesis (Advanced)

Q. Q10. What biocatalytic methods achieve high enantiomeric excess (ee) for this compound?

Engineered flavin monooxygenases (FMOs) selectively oxidize sulfides to (S)-sulfoxides. For example, FMO402 mutant achieves 87% conversion with 78% ee. Computational docking (e.g., AutoDock Vina) predicts substrate orientation in the enzyme’s active site to guide mutagenesis .

Propriétés

IUPAC Name |

methylsulfinylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-10(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISVNGUOWUKZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901002662 | |

| Record name | [(Methanesulfinyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-86-2 | |

| Record name | [(Methylsulfinyl)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(Methylsulphinyl)toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(Methanesulfinyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(methylsulphinyl)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.